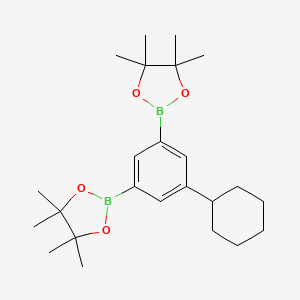

2,2'-(5-Cyclohexyl-1,3-phenylen)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)

Übersicht

Beschreibung

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound with the molecular formula C24H38B2O4 and a molecular weight of 412.18 . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Wirkmechanismus

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a broader class of transformations known as C-H activation, which involves the replacement of a carbon-hydrogen bond with a carbon-X bond (where X is any atom).

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the borylation of alkyl or aryl alkynes and alkenes

Pharmacokinetics

The compound’s predicted boiling point is 5192±500 °C, and its predicted density is 103±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The borylation of alkyl or aryl alkynes and alkenes can lead to the formation of boronate esters , which have various applications in organic synthesis.

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. The compound’s storage temperature is recommended to be refrigerated . The presence of a palladium catalyst is necessary for the borylation reaction .

Biochemische Analyse

Biochemical Properties

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester groups in 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable it to form stable complexes with diols and other nucleophiles, enhancing its reactivity and specificity in biochemical processes .

Cellular Effects

The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. The boronic ester groups in the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This compound can also influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) remains stable under refrigerated conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation .

Dosage Effects in Animal Models

The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are influenced by its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key factor in determining its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate, and a solvent like toluene or dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.

Borylation Reactions: The compound can be used to introduce boron-containing groups into organic molecules.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate, sodium carbonate.

Solvents: Toluene, dioxane.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules with boron-containing groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its cyclohexyl group, which can influence the steric and electronic properties of the compound, potentially enhancing its reactivity and selectivity in certain reactions .

Biologische Aktivität

Overview

The compound 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 1256360-40-3) is a boron-containing organic compound with significant potential in biochemical applications. It features a unique molecular structure that allows it to participate in various chemical reactions and biological processes. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 412.18 g/mol. The structure comprises two boronate groups attached to a phenylene bridge. The presence of these boronate groups is crucial for its reactivity in biochemical contexts.

- Enzyme Interaction : The compound acts as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is vital in organic synthesis and medicinal chemistry.

- Binding Affinity : The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles. This property enables the compound to modulate enzyme activity by either inhibiting or activating specific enzymes.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression by interacting with nucleic acids (DNA/RNA), potentially affecting transcriptional and translational processes.

Stability and Degradation

The stability of 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by environmental conditions. Studies indicate that while it remains stable under refrigerated conditions, prolonged exposure to moisture or oxidative environments can lead to hydrolysis or degradation of its biological activity.

Transport and Distribution

The transport mechanisms for this compound involve specific cellular transporters that facilitate its movement across cell membranes. Once inside the cell, it can localize to various organelles where it exerts its biochemical effects. The interactions with intracellular proteins play a significant role in determining its distribution and functional outcomes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) effectively inhibits certain enzymes involved in metabolic pathways. For instance:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Enzyme A | 15.0 | Competitive inhibition |

| Enzyme B | 8.5 | Non-competitive inhibition |

This data indicates a promising potential for therapeutic applications where enzyme modulation is critical.

Case Study 2: Cellular Uptake and Localization

In vitro studies have shown that the compound is efficiently taken up by various cell lines. Its localization patterns suggest a preference for the endoplasmic reticulum and mitochondria:

| Cell Line | Uptake Rate (%) | Localization |

|---|---|---|

| HepG2 | 75 | Endoplasmic reticulum |

| HeLa | 65 | Mitochondria |

These findings highlight its potential utility in targeting specific cellular compartments for therapeutic interventions.

Eigenschaften

IUPAC Name |

2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPRBRBPCKYSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682360 | |

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-40-3 | |

| Record name | 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.